molecular formula C10H14Cl2N10 B14577948 1,3,5-Triazine-2,4-diamine, N,N''-1,2-ethanediylbis[6-chloro-N'-methyl- CAS No. 61381-22-4

1,3,5-Triazine-2,4-diamine, N,N''-1,2-ethanediylbis[6-chloro-N'-methyl-

Cat. No.: B14577948
CAS No.: 61381-22-4
M. Wt: 345.19 g/mol
InChI Key: GLPCUGVBEGOSCU-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- typically involves the reaction of 1,3,5-triazine-2,4-diamine with chlorinating agents and methylating agents under controlled conditions. The reaction is often carried out in the presence of solvents such as ethanol or water, with the addition of catalysts to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.

    Substitution: The chlorinated groups can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chlorinated triazine derivatives, while substitution reactions can produce a wide range of functionalized triazines with different properties and applications.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine, 6-chloro-: A related compound with similar structural features but lacking the ethanediylbis and methyl groups.

    6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Another chlorinated triazine derivative with different substituents.

    Propazine: A triazine compound with isopropylamino groups instead of methyl groups.

Uniqueness

1,3,5-Triazine-2,4-diamine, N,N’‘-1,2-ethanediylbis[6-chloro-N’-methyl- is unique due to its specific combination of chlorinated and methylated groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

61381-22-4

Molecular Formula

C10H14Cl2N10

Molecular Weight

345.19 g/mol

IUPAC Name

6-chloro-2-N-[2-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino]ethyl]-4-N-methyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H14Cl2N10/c1-13-7-17-5(11)19-9(21-7)15-3-4-16-10-20-6(12)18-8(14-2)22-10/h3-4H2,1-2H3,(H2,13,15,17,19,21)(H2,14,16,18,20,22)

InChI Key

GLPCUGVBEGOSCU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)Cl)NCCNC2=NC(=NC(=N2)NC)Cl

Origin of Product

United States

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